molecular formula C20H20N6O3S2 B11317014 N-(4-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11317014
M. Wt: 456.5 g/mol
InChI Key: MRVMGKAFESSWOI-UHFFFAOYSA-N
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Description

N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonamide group and the cyano group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups .

Scientific Research Applications

N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-cyanophenyl)amino]methyl}phenyl)acetamide
  • N’-[(4-CYANOPHENYL)METHYLIDENE]-4-PHENYLBUTANOHYDRAZIDE
  • (4-cyanophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide

Uniqueness

N-(4-CYANOPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the sulfonamide group distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C20H20N6O3S2

Molecular Weight

456.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O3S2/c1-25-18(13-26(31(2,28)29)17-6-4-3-5-7-17)23-24-20(25)30-14-19(27)22-16-10-8-15(12-21)9-11-16/h3-11H,13-14H2,1-2H3,(H,22,27)

InChI Key

MRVMGKAFESSWOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C#N)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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